7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone
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Overview
Description
The compound “7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone” is a complex organic molecule. It contains several functional groups including a chlorophenoxy group, a dimethylamino group, a methylene group, and a phenyl group attached to an indanone backbone .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic backbone. Detailed structural analysis would typically involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the dimethylamino group could participate in nucleophilic reactions, while the carbonyl group in the indanone backbone could be involved in electrophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability. Analytical techniques like HPLC, GC-MS, and FTIR could be used to characterize these properties .Scientific Research Applications
Polymerization and Material Sciences
- The compound has been utilized in the field of polymerization, specifically in the fabrication of holographic gratings via two-photon polymerization. This process, employing similar compounds, demonstrates the potential for creating materials with modulated refractive indices, crucial for advanced material science applications (Guo et al., 2003).
Synthetic Chemistry and Structural Analysis
- The compound and its derivatives have been synthesized and analyzed for their structural properties, providing insights into their molecular conformation and potential for forming complementary hydrogen bonds, as seen in similar compounds (Milling et al., 2009).
Antimicrobial and Antifungal Applications
- Related compounds have shown promising antimicrobial and antifungal activities, suggesting the potential of 7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone in medical and pharmaceutical applications (Ghorab et al., 2017).
Photopolymerization and Optoelectronics
- Studies involving similar compounds in photopolymerization processes have revealed their potential in creating advanced materials for optoelectronics, demonstrating the compound's relevance in this rapidly evolving field (El-Roz et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2Z)-7-(4-chlorophenoxy)-2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO2/c1-26(2)15-20-22(16-7-4-3-5-8-16)19-9-6-10-21(23(19)24(20)27)28-18-13-11-17(25)12-14-18/h3-15,22H,1-2H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZGDVKPEFXOMU-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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